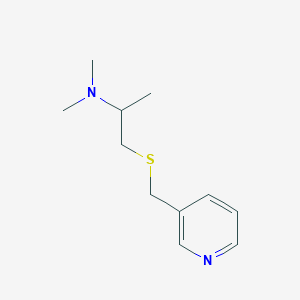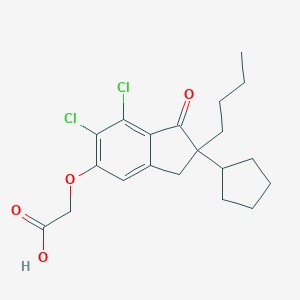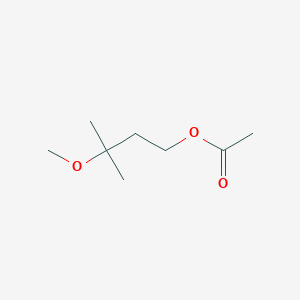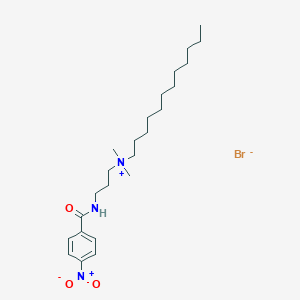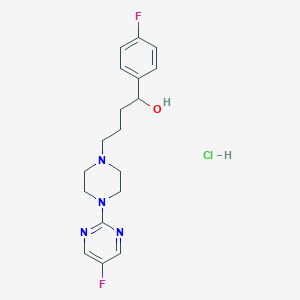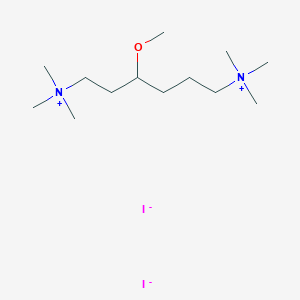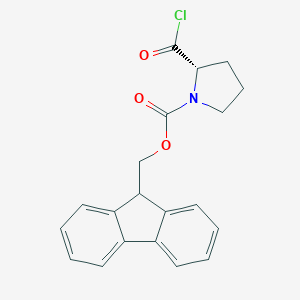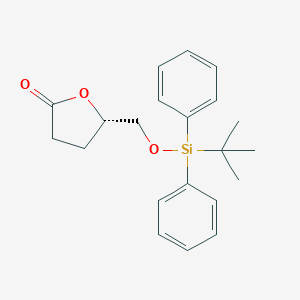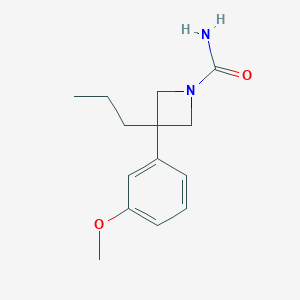
5-Chloro-2-(trifluoromethyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-2-(trifluoromethyl)phenol involves selective chlorination and fluorination reactions. For example, Gong and Kato (2003) described the preparation of para-(1-chloro-2,2,2-trifluoroethyl)phenols by selective α-chlorination of corresponding alcohols, which could be further utilized to synthesize β-trifluoromethyl-tyrosine and its derivatives (Gong & Kato, 2003). Another approach involves the synthesis of novel polyimides derived from fluorinated aromatic diamine monomers, showcasing the utility of similar structures in polymer chemistry (Yin et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-Chloro-2-(trifluoromethyl)phenol is characterized by the presence of trifluoromethyl groups and chlorophenol moieties, which contribute to their unique chemical and physical properties. For instance, the electrochemical reduction study of triclosan, a similar compound, provides insight into the electronic structures and reaction mechanisms of such chlorophenoxy phenols (Knust et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 5-Chloro-2-(trifluoromethyl)phenol derivatives includes nucleophilic substitution reactions, as demonstrated in the synthesis of β-trifluoromethyl-tyrosine (Gong & Kato, 2003). Additionally, Zhang, Zheng, and Hu (2006) highlighted the use of a related compound, 2-chloro-2,2-difluoroacetophenone, as a difluorocarbene reagent for the modification of phenol derivatives, showcasing its chemical versatility (Zhang, Zheng, & Hu, 2006).
Physical Properties Analysis
The physical properties of 5-Chloro-2-(trifluoromethyl)phenol and related compounds are significantly influenced by the trifluoromethyl and chlorophenol groups. These groups affect the solubility, thermal stability, and electronic properties of the compounds, as seen in the synthesis and characterization of novel fluorinated polyimides (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Chloro-2-(trifluoromethyl)phenol derivatives, such as their reactivity towards nucleophiles and their electrochemical reduction behavior, reflect their potential utility in various chemical transformations and applications. Studies like those conducted by Knust et al. (2010) provide valuable insights into the reductive cleavage mechanisms of aryl carbon-chlorine bonds in similar structures (Knust et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Application : 5-Chloro-2-(trifluoromethyl)phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Production of Plastics, Adhesives, and Coatings
- Field : Material Science
- Application : m-Aryloxy phenols, including 5-Chloro-2-(trifluoromethyl)phenol, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Method : The specific methods of application in this context are not detailed in the source .
- Results : The use of m-aryloxy phenols in these materials has been found to enhance their thermal stability and flame resistance .
Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 5-Chloro-2-(trifluoromethyl)phenol, are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Method : The specific methods of application in this context are not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Aryloxy Oxo Pyrimidinone
- Field : Organic Chemistry
- Application : 5-Chloro-2-(trifluoromethyl)phenol is used as a chemical reagent in the synthesis of aryloxy oxo pyrimidinone .
- Method : The specific methods of application in this context are not detailed in the source .
- Results : Aryloxy oxo pyrimidinone displays ALK-selective inhibition .
Preparation of Novel Antidepressants
- Field : Pharmaceutical Industry
- Application : 5-Chloro-2-(trifluoromethyl)phenol is also used in the preparation of novel antidepressants .
- Method : The specific methods of application in this context are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Application : 5-Chloro-2-(trifluoromethyl)phenol is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The specific methods of application in this context are not detailed in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
Zukünftige Richtungen
Researchers continue to explore the applications of 5-Chloro-2-(trifluoromethyl)phenol. Future studies may focus on its role in drug development, materials science, and environmental chemistry. Investigating its reactivity and potential novel uses remains an exciting avenue for scientific exploration .
Eigenschaften
IUPAC Name |
5-chloro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHTCHBMKBRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579571 | |
| Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)phenol | |
CAS RN |
106877-35-4 | |
| Record name | 5-Chloro-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



